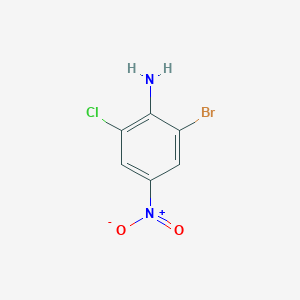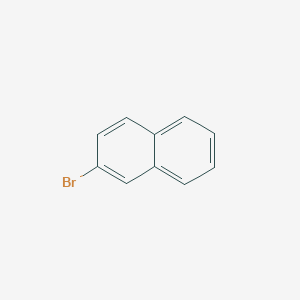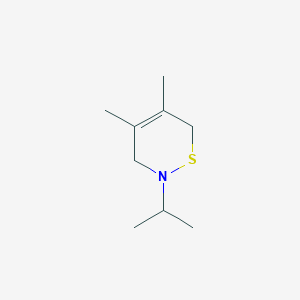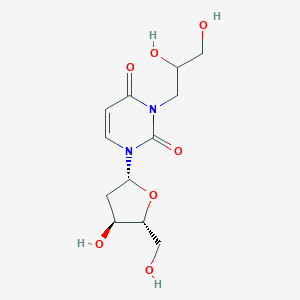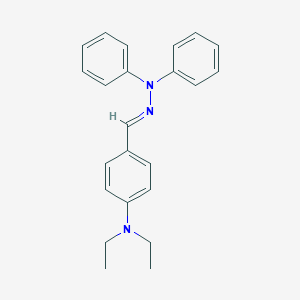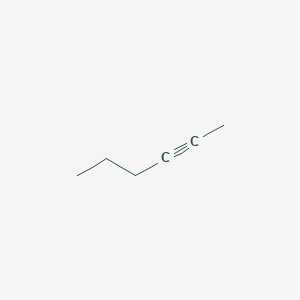
2-ヘキシン
概要
説明
2-Hexyne is an organic compound that belongs to the alkyne group, characterized by a carbon-carbon triple bondThis compound is a colorless liquid with a boiling point of approximately 83.8°C and a density of 0.7317 g/mL .
科学的研究の応用
2-Hexyne has several applications in scientific research:
- Chemistry: It is used as a ligand in coordination chemistry, particularly with gold atoms .
- Catalysis: 2-Hexyne is employed in the study of catalytic hydrogenation processes, providing insights into the mechanisms and efficiencies of various catalysts .
- Material Science: Its polymerization properties are explored for the development of new polymeric materials .
作用機序
Target of Action
2-Hexyne is an organic compound that belongs to the alkyne group . It has been found to act as a ligand on gold atoms . This suggests that gold atoms could be a primary target of 2-Hexyne.
Mode of Action
The interaction between 2-Hexyne and its targets involves the formation of a bond between the compound and gold atoms . This bond formation can influence the properties of the gold atoms and lead to changes in their behavior.
Biochemical Pathways
2-Hexyne can undergo several reactions. It can be semi-hydrogenated to yield 2-hexene or fully hydrogenated to hexane . With appropriate noble metal catalysts, it can selectively form cis-2-hexene . These reactions suggest that 2-Hexyne can affect various biochemical pathways, leading to the production of different compounds.
Pharmacokinetics
Its physical properties such as its boiling point and molecular weight can influence its bioavailability.
Result of Action
The action of 2-Hexyne can lead to several molecular and cellular effects. For instance, its ability to act as a ligand on gold atoms can alter the properties of these atoms . Furthermore, its reactions can lead to the production of different compounds, which can have various effects on cells and tissues.
Action Environment
The action of 2-Hexyne can be influenced by various environmental factors. For example, its reactions can be hastened by some catalysts such as molybdenum pentachloride with tetraphenyl tin . Additionally, factors such as temperature and pressure can influence its ability to polymerize to linear oligomers and polymers .
生化学分析
Biochemical Properties
2-Hexyne plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One notable interaction is its ability to act as a ligand on gold atoms, which can influence catalytic processes . Additionally, 2-Hexyne can be semi-hydrogenated to yield 2-hexene or fully hydrogenated to hexane, with the help of noble metal catalysts . These reactions highlight the compound’s versatility in biochemical transformations.
Cellular Effects
The effects of 2-Hexyne on various cell types and cellular processes are profound. It influences cell function by interacting with cell signaling pathways and gene expression. For instance, 2-Hexyne’s interaction with enzymes involved in hydrogenation reactions can alter cellular metabolism by modifying the availability of key metabolic intermediates . This can lead to changes in cellular energy production and overall metabolic flux.
Molecular Mechanism
At the molecular level, 2-Hexyne exerts its effects through binding interactions with biomolecules. It can act as a ligand, forming complexes with metal atoms such as gold . These interactions can modulate enzyme activity, either inhibiting or activating specific biochemical pathways. Additionally, 2-Hexyne’s ability to undergo hydrogenation reactions can lead to changes in gene expression by altering the cellular redox state and influencing transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hexyne can change over time due to its stability and degradation. Studies have shown that under heat and pressure, 2-Hexyne can polymerize to form linear oligomers and polymers . This polymerization can be accelerated by certain catalysts, affecting the compound’s long-term stability and its impact on cellular function. Understanding these temporal effects is crucial for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 2-Hexyne vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and influence metabolic pathways subtly. At high doses, 2-Hexyne can cause adverse effects, including potential toxicity and disruption of normal cellular functions . These dosage-dependent effects are important for assessing the compound’s safety and therapeutic potential.
Metabolic Pathways
2-Hexyne is involved in several metabolic pathways, particularly those related to hydrogenation reactions. It interacts with enzymes such as palladium and rhodium complexes, which facilitate its conversion to 2-hexene or hexane . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-Hexyne is transported and distributed through interactions with transporters and binding proteins. Its ability to act as a ligand on metal atoms suggests that it may be transported in complex with these metals . This can affect its localization and accumulation within specific cellular compartments, influencing its biochemical activity.
Subcellular Localization
The subcellular localization of 2-Hexyne can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with metal atoms could localize it to regions where these metals are concentrated, such as the mitochondria or endoplasmic reticulum . Understanding its subcellular localization is essential for elucidating its precise biochemical roles.
準備方法
Synthetic Routes and Reaction Conditions: 2-Hexyne can be synthesized through various methods, including the elimination reactions of dihalides. One common method involves the dehydrohalogenation of vicinal dihalides or vinylic halides using strong bases such as sodium amide in ammonia (NaNH₂/NH₃) .
Industrial Production Methods: Industrial production of 2-Hexyne typically involves the catalytic dehydrogenation of hexane or the partial hydrogenation of 1,5-hexadiene. These processes often employ catalysts such as palladium or nickel to facilitate the reactions .
化学反応の分析
Types of Reactions: 2-Hexyne undergoes various chemical reactions, including:
Hydrogenation: It can be semi-hydrogenated to yield 2-hexene or fully hydrogenated to form hexane.
Polymerization: Under heat and pressure, 2-Hexyne can polymerize to form linear oligomers and polymers.
Ketone Formation: With strong sulfuric acid, 2-Hexyne can be converted to 2-hexanone, although this reaction may also cause polymerization and charring.
Common Reagents and Conditions:
Hydrogenation: Palladium or rhodium catalysts.
Polymerization: Molybdenum pentachloride with tetraphenyl tin.
Ketone Formation: Strong sulfuric acid.
Major Products:
- 2-Hexene
- Hexane
- 2-Hexanone
類似化合物との比較
- 1-Hexyne
- 3-Hexyne
- 1-Butyne
- 2-Butyne
Comparison: 2-Hexyne is unique among its isomers due to its position of the triple bond, which influences its reactivity and the types of reactions it undergoes. For example, 1-Hexyne has the triple bond at the terminal position, making it more reactive in certain addition reactions compared to the internal triple bond of 2-Hexyne .
特性
IUPAC Name |
hex-2-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-3-5-6-4-2/h3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELUCTCJOARQQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
42121-00-6 | |
| Record name | 2-Hexyne, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42121-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9074725 | |
| Record name | 2-Hexyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 2-Hexyne | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19610 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
764-35-2 | |
| Record name | 2-Hexyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=764-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hexyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hexyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hex-2-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.015 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HEXYNE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC0WA2IXU7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Hexyne?
A1: 2-Hexyne has a molecular formula of C6H10 and a molecular weight of 82.14 g/mol.
Q2: Are there any spectroscopic data available for 2-Hexyne?
A2: Yes, research has explored the vibrational and conformational properties of 2-Hexyne using infrared and Raman spectroscopy. [] These studies, often complemented by computational methods, provide insights into the structural characteristics of 2-Hexyne. []
Q3: Is there information about the stability of 2-Hexyne under various conditions?
A3: Yes, studies have investigated the thermal stability of 2-Hexyne, particularly in the context of its potential use as a sulfur-free gas odorant. [] These studies help understand its decomposition behavior at different temperatures.
Q4: How does 2-Hexyne behave as a substrate in hydrogenation reactions?
A4: 2-Hexyne serves as a model compound for studying selective hydrogenation on various catalysts. Research highlights the influence of catalyst composition and reaction conditions on the stereoselectivity of 2-Hexyne hydrogenation, particularly in achieving high yields of cis-2-hexene. [, , ]
Q5: Are there specific examples of catalysts used for 2-Hexyne hydrogenation?
A5: Yes, researchers have explored a range of catalysts for 2-Hexyne hydrogenation, including Pd/SiO2 catalysts modified with ionic liquids, [] poly(vinylpyrrolidone)-stabilized platinum colloids embedded in titania−silica mixed oxides, [] and Cu/{gamma}-Al{sub 2}O{sub 3} catalysts. [, ] These studies shed light on catalyst performance and selectivity towards desired products.
Q6: What is the role of 2-Hexyne in hydroboration reactions?
A6: 2-Hexyne acts as a substrate in hydroboration reactions, which are valuable for synthesizing vinyl boronates. Studies have investigated the use of vanadium-based catalysts for the stereo- and regioselective hydroboration of 2-Hexyne, offering insights into reaction mechanisms and potential applications. []
Q7: How does the structure of 2-Hexyne influence its reactivity in hydroboration reactions?
A7: Research suggests that the position of the triple bond in 2-Hexyne plays a crucial role in its reactivity and the regioselectivity of hydroboration. For instance, studies observed unusual regioselectivity in the hydroboration of 5-methyl-2-hexyne, highlighting the impact of substituent position on reaction outcomes. []
Q8: Have computational methods been employed to study 2-Hexyne?
A8: Yes, computational chemistry has contributed to understanding the conformational behavior of 2-Hexyne. Researchers have utilized molecular mechanics calculations in conjunction with spectroscopic data to analyze its conformational stability and predict its properties. [, , ]
Q9: How does modifying the structure of 2-Hexyne influence its properties?
A9: Studies on the influence of side-chain length on the gas permeation properties of poly(2-alkylacetylenes) provide insights into SAR. Research on poly(2-hexyne) and its analogs with varying alkyl chain lengths demonstrates the impact of structural modifications on material properties. []
Q10: Is there information on the stability and degradation of poly(2-Hexyne)?
A10: Yes, researchers have investigated the kinetics of weight loss and chain scission in the thermooxidative degradation of poly(2-Hexyne) films. These studies explore the factors influencing its stability and provide insights into predicting its lifetime. [, ]
Q11: What analytical techniques are employed to study 2-Hexyne and its derivatives?
A11: A range of analytical techniques are used to characterize 2-Hexyne and related compounds. These include gas chromatography-mass spectrometry (GC-MS) for identifying phytochemical constituents in plant extracts containing 2-Hexyne derivatives, [] as well as transmission electron microscopy (TEM) to analyze the size and morphology of palladium nanoparticles used in 2-Hexyne hydrogenation. []
Q12: Are there alternative compounds being considered for applications where 2-Hexyne is currently used?
A12: Yes, the search for sulfur-free odorants for LPG has led to the exploration of various alternatives to 2-Hexyne. Researchers are investigating compounds like 1-pentyne, cyclopentene, 1-hexyne, and 1,5-cyclooctadiene as potential substitutes, considering factors like odor characteristics, boiling points, and economic viability. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


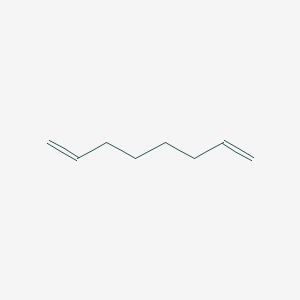
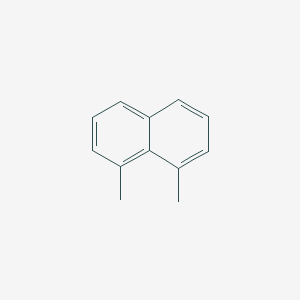
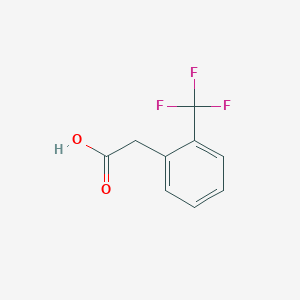
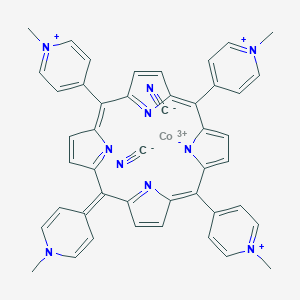
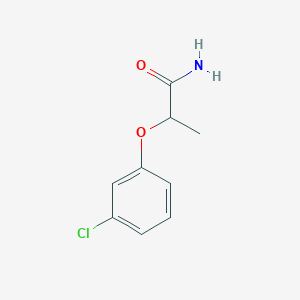
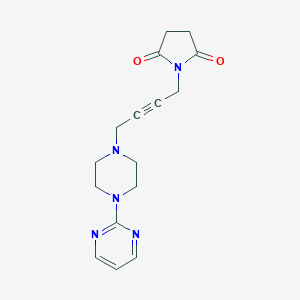
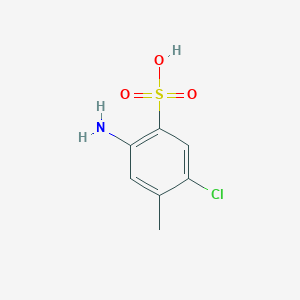
![benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate](/img/structure/B165277.png)

